Neodym(III)-isopropoxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

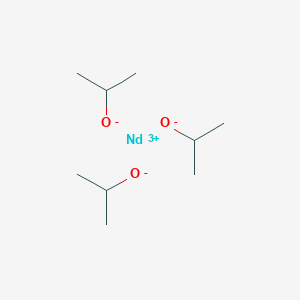

Neodymium(III) isopropoxide is a chemical compound composed of neodymium, a rare earth metal, and isopropyl alcohol. It is known for its utility in various fields, including catalysis and polymerization. The compound is typically represented by the formula Nd(OCH(CH3)2)3 and is often used as a precursor in the synthesis of other neodymium-based compounds .

Wissenschaftliche Forschungsanwendungen

Neodymium(III) isopropoxide is widely used in scientific research due to its versatility:

Biology: It is used in the preparation of neodymium-based compounds for biological studies.

Wirkmechanismus

Target of Action

Neodymium(III) isopropoxide, also known as Nd(OiPr)3, is primarily used as a catalyst in organic synthesis reactions . It facilitates the establishment of new bonds between molecules by supplying energy to the reaction .

Mode of Action

As a catalyst, Neodymium(III) isopropoxide accelerates the rate of chemical reactions without being consumed in the process . It lowers the activation energy barrier, allowing the reaction to proceed more efficiently. Specifically, it is used in the living polymerization and block copolymerization of ε-caprolactone .

Biochemical Pathways

It is known that it plays a crucial role in the polymerization of dienes, vinyl monomers, and ε-caprolactone . The resulting polymers have various applications in the field of materials science.

Result of Action

The primary result of Neodymium(III) isopropoxide’s action is the formation of new polymers through the process of polymerization . These polymers can have a wide range of properties depending on the specific conditions of the reaction, making Neodymium(III) isopropoxide a versatile tool in materials science.

Biochemische Analyse

Biochemical Properties

Neodymium(III) isopropoxide is known to function as a catalyst in organic synthesis reactions . It facilitates the establishment of new bonds between molecules by supplying energy to the reaction

Cellular Effects

Neodymium compounds have been reported to stimulate the growth of certain organisms, suggesting that they may have some influence on cellular function .

Molecular Mechanism

It is known to act as a catalyst in the living polymerization and block copolymerization of ε-caprolactone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neodymium(III) isopropoxide can be synthesized through the reaction of neodymium(III) chloride with sodium isopropoxide in isopropyl alcohol. The reaction typically involves refluxing the mixture to ensure complete conversion . The resulting product is then purified to obtain high-purity neodymium(III) isopropoxide.

Industrial Production Methods: In industrial settings, the production of neodymium(III) isopropoxide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk and packaged in glass ampules or bottles to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Neodymium(III) isopropoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form neodymium(III) oxide.

Reduction: It can act as a reducing agent in certain reactions.

Substitution: It can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

Reduction: Often involves the use of hydrogen or other reducing agents.

Substitution: Requires the presence of suitable ligands and appropriate reaction conditions, such as temperature and solvent choice.

Major Products:

Oxidation: Neodymium(III) oxide.

Reduction: Various reduced neodymium species.

Substitution: Neodymium complexes with different ligands.

Vergleich Mit ähnlichen Verbindungen

- Neodymium(III) chloride

- Neodymium(III) acetate

- Neodymium(III) hydroxide

- Neodymium(III) oxide

Comparison: Neodymium(III) isopropoxide is unique due to its specific reactivity and solubility in organic solvents. Unlike neodymium(III) chloride, which is more commonly used in aqueous solutions, neodymium(III) isopropoxide is preferred in organic synthesis due to its compatibility with organic solvents. Compared to neodymium(III) acetate and neodymium(III) hydroxide, it offers distinct advantages in catalysis and polymerization reactions .

Eigenschaften

CAS-Nummer |

19236-15-8 |

|---|---|

Molekularformel |

C3H8NdO |

Molekulargewicht |

204.34 g/mol |

IUPAC-Name |

neodymium;propan-2-ol |

InChI |

InChI=1S/C3H8O.Nd/c1-3(2)4;/h3-4H,1-2H3; |

InChI-Schlüssel |

JIBCRVTUFVJYSB-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[Nd+3] |

Kanonische SMILES |

CC(C)O.[Nd] |

Piktogramme |

Flammable; Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.